1-(2-Decyltetradecyl)-4-ethynylbenzene
Description
1-(tert-Butyl)-4-ethynylbenzene (CAS: 772-38-3) is a terminal alkyne derivative featuring a tert-butyl group at the para position of the benzene ring. Its molecular formula is C₁₂H₁₄, with a molar mass of 158.24 g/mol. This compound is a pale green to khaki-brown liquid at room temperature, with a density of 0.91 g/cm³, a boiling point of 210.9°C, and a flash point of 71.7°C . It is widely used in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, cross-coupling reactions, and as a precursor for dimerization or polymerizable monomers .
The tert-butyl group confers steric bulk and moderate electron-donating effects, making the compound stable yet reactive in controlled conditions. Its safety profile includes hazards such as irritation (H302, H319) and environmental toxicity (H410), requiring storage in a sealed, dry environment at 2–8°C .
Properties
Molecular Formula |
C32H54 |
|---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
1-(2-decyltetradecyl)-4-ethynylbenzene |
InChI |
InChI=1S/C32H54/c1-4-7-9-11-13-15-16-18-20-22-24-31(23-21-19-17-14-12-10-8-5-2)29-32-27-25-30(6-3)26-28-32/h3,25-28,31H,4-5,7-24,29H2,1-2H3 |
InChI Key |
FHWGGZYCCJFROT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Decyltetradecyl)-4-ethynylbenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Decyltetradecyl)-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carbonyl compounds.
Reduction: Using reducing agents like hydrogen in the presence of a catalyst, the ethynyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination under UV light.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Conversion to 1-(2-Decyltetradecyl)-4-ethylbenzene.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Decyltetradecyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-(2-Decyltetradecyl)-4-ethynylbenzene involves its interaction with molecular targets through its ethynyl and aliphatic chains. The ethynyl group can participate in π-π interactions with aromatic systems, while the long aliphatic chain provides hydrophobic interactions. These interactions can influence the compound’s behavior in various environments, affecting its solubility, reactivity, and overall functionality .
Comparison with Similar Compounds
Table 1: Substituent Effects on Reactivity
Key Findings:
- Electron-donating groups (e.g., methoxy) reduce efficacy in reactions requiring electrophilic intermediates, such as radical cascades .
- Steric bulk (e.g., tert-butyl) enhances stability in dimerization and cycloadditions but may slow reaction kinetics .
- Benzyloxy groups balance electronic and steric effects, enabling use in multi-step syntheses .
Physical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Findings:
Table 3: Reaction Performance Across Derivatives
Key Findings:
Table 4: Hazard Comparison
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